

Summary of Patient-Reported Outcomes with Upadacitinib

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Compound Focus: Upadacitinib

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| Condition & Study Name/Type | Key Patient-Reported Outcomes & Improvements | Timeframe & Population Details |
|---|--|--------------------------------|
| Rheumatoid Arthritis (RA) | | |
| <p> SELECT-BEYOND (Phase 3 RCT in bDMARD-IR patients) [1] [2] • Pain, Physical Function, QoL: Significant improvements vs placebo in PtGA, pain, HAQ-DI, SF-36 PCS, and morning stiffness. • Meaningful Improvement: NNT for MCID across most PROs ranged from 4 to 7 patients. 12-week trial in patients with inadequate response to biologic DMARDs [1] [2]. SELECT-COMPARE (Phase 3 RCT in MTX-IR patients) [3] • Rapid & Superior Benefit: Greater improvements vs placebo and adalimumab across all PROs. • Specifics: Significant improvements in PtGA, pain, HAQ-DI, FACIT-F (fatigue), and morning stiffness severity at Week 12. 12-week primary analysis; improvements maintained up to 48 weeks in patients with inadequate response to methotrexate [3]. ENDEAVOUR (Real-World Observational in the UK) [4] • Clinical Remission: 40% of patients achieved clinical remission (DAS28 CRP <2.6) at 6 months. • Early PRO Improvement: ePRO data showed reduced fatigue within 7 days and pain within 10 days. 6-month final analysis in a real-world clinical practice setting [4]. Atopic Dermatitis (AD) Measure Up 1 & 2 (Integrated Phase 3 Trial Analysis) [5] • Rapid Itch Relief: ≥4-point improvement in Worst Pruritus NRS observed within 1 week. • Broad Symptom Relief: Significant improvements in skin pain, sleep, daily activities, and emotional state. 16-week analysis in adults and adolescents with moderate-to-</p> | | |

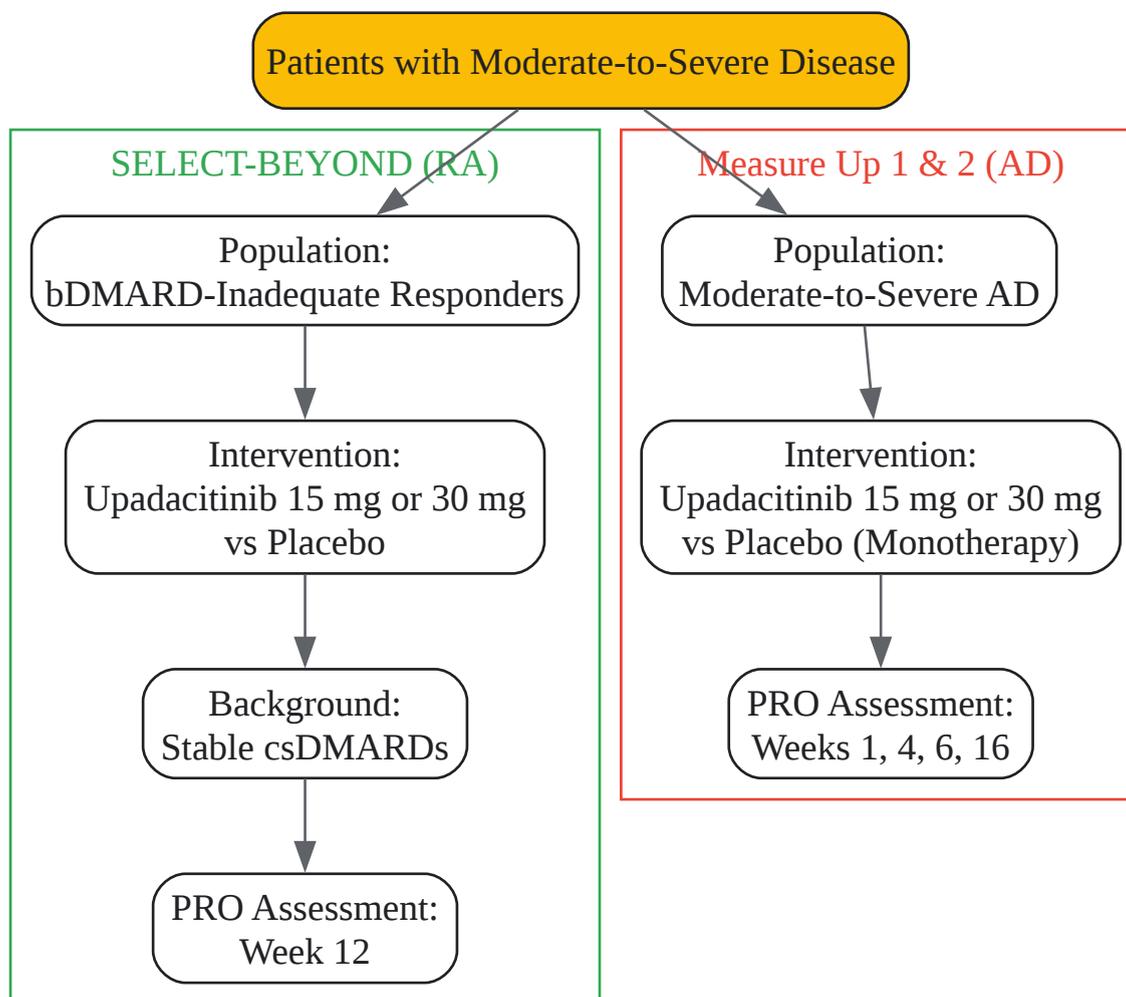
severe AD [5]. | | **SCALE UP** (Real-World Study) [6] | • **High Symptom Relief & Satisfaction:** Majority reported itch improvement, clear/almost clear skin, and high treatment satisfaction. • **Consistency:** Outcomes were consistent across different Fitzpatrick Skin Types and racial groups. | Cross-sectional survey; 50% of patients treated for >6 months to a year [6]. | | **UP-TAINED** (Real-World Study) [7] | • **Early Disease Control:** 68.8% achieved disease control at 1 month, sustained through 12 months. • **Skin Clearance:** Over 75% of patients with severe hand/face eczema achieved clear/almost clear skin at 12 months. | 12-month interim analysis of a 2-year study in moderate-to-severe AD [7]. | | **Portuguese Observational Trial** (Multiresistant AD) [8] | • **Efficacy in Refractory Patients:** Significant improvements in EASI, itch, and sleep scores as early as 6 weeks, even after multiple prior treatment failures. | 26-week prospective trial in highly refractory patients [8]. |

Detailed Experimental Protocols

Here are the methodologies from some of the key clinical trials assessing PROs for **upadacitinib**.

SELECT-BEYOND (RA) and Measure Up 1 & 2 (AD) Trial Designs

The following diagram illustrates the high-level design of these Phase 3 registrational trials.



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Phase 3 trial designs for PRO assessment in RA and AD

- **SELECT-BEYOND (RA) Protocol** [1] [2]:

- **Study Design:** Phase 3, randomized, double-blind, placebo-controlled trial.
- **Participants:** 498 adults with moderate-to-severe RA and an inadequate response to biologic DMARDs (bDMARD-IR) on a background of conventional synthetic DMARDs (csDMARDs).
- **Intervention:** Patients were randomized 1:1:1 to receive oral **upadacitinib** (15 mg or 30 mg) or placebo once daily for 12 weeks.
- **PRO Assessments:** Multiple PROs were evaluated at baseline and week 12, including Patient Global Assessment of Disease Activity (PtGA), pain visual analog scale (VAS), Health Assessment Questionnaire-Disability Index (HAQ-DI), SF-36, duration and severity of morning stiffness, and Insomnia Severity Index (ISI).

- **Measure Up 1 & 2 (AD) Protocol [5]:**
 - **Study Design:** Integrated analysis of two Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.
 - **Participants:** 1683 adults and adolescents with moderate-to-severe AD.
 - **Intervention:** Patients were randomized to receive **upadacitinib** (15 mg or 30 mg) or placebo once daily as monotherapy for 16 weeks.
 - **PRO Assessments:** PROs were evaluated throughout the 16-week period and included the Worst Pruritus Numerical Rating Scale (WP-NRS), AD Symptom Scale, skin pain, Patient-Oriented Eczema Measure (POEM), Dermatology Life Quality Index (DLQI), and various Patient Global Impression scales.

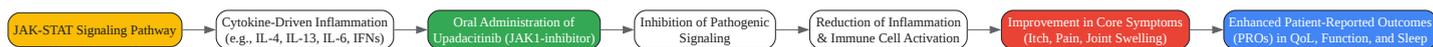
Real-World Observational Studies

Real-world studies provide evidence of effectiveness in routine clinical practice.

- **ENDEAVOUR (RA) Methodology [4]:**
 - **Study Design:** Prospective observational cohort study.
 - **Participants:** Patients from 14 UK centers with moderate-to-severe RA for whom the decision to initiate **upadacitinib** had already been made.
 - **Data Collection:** Baseline data were collected retrospectively from patient records. Clinician-reported data were collected at 3 and 6 months. Patient-reported data (ePROs) were collected directly from patients using a mobile application, capturing pain and fatigue scores frequently in the early treatment phase.
- **UP-TAINED (AD) Methodology [7]:**
 - **Study Design:** Prospective, real-world study planned for over 2 years, with an interim analysis at 1 year.
 - **Participants:** 351 patients with moderate-to-severe AD.
 - **Intervention & Assessment:** Patients received **upadacitinib** 15 mg or 30 mg once daily. The primary endpoint was disease control, measured using the Atopic Dermatitis Control Tool (ADCT), with assessments at 1, 3, and 12 months.

Mechanism of Action & PRO Workflow

Upadacitinib's effect on PROs is linked to its mechanism as a Janus kinase (JAK) inhibitor. The diagram below illustrates this logical pathway.



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Logical pathway from mechanism of action to PRO improvement

Safety & Tolerability Profile

Across studies, **upadacitinib** was generally well-tolerated, with a safety profile consistent with its drug class.

- **Common Adverse Events:** In the UP-TAINED study, 426 adverse events (AEs) were reported in 163 patients, most of which were **mild (59.7%)** or **moderate (34.6%)** [7]. Commonly reported AEs included (worsening of) atopic dermatitis, acne, and COVID-19 [7].
- **Serious Adverse Events:** In the Portuguese observational trial on multiresistant AD, one case of eczema herpeticum led to temporary treatment discontinuation, and one case of herpes zoster was reported [8]. No new safety signals were identified in these studies.

Key Takeaways for Professionals

- **Rapid Onset of Action:** A key differentiator for **upadacitinib** is the speed of symptom relief, with PRO improvements observed within days for itch in AD and within 1-2 weeks for pain and fatigue in RA [4] [5].
- **Broad & Meaningful Benefits:** Improvements are not limited to core disease symptoms but extend across multiple dimensions of health-related quality of life, often reaching normative population values [1] [3].
- **Efficacy in Difficult-to-Treat Populations:** Robust real-world evidence confirms the drug's effectiveness in patients who have failed multiple advanced therapies, including biologics and other JAK inhibitors [8].

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References

1. Effects of upadacitinib on patient-reported outcomes [pubmed.ncbi.nlm.nih.gov]
2. Effects of upadacitinib on patient-reported outcomes [arthritis-research.biomedcentral.com]
3. Upadacitinib improves patient-reported outcomes vs ... [pmc.ncbi.nlm.nih.gov]
4. Real-world clinical outcomes of patients with moderate-to- ... [pubmed.ncbi.nlm.nih.gov]
5. Upadacitinib Rapidly Improves Patient-Reported Outcomes ... [ohsu.elsevierpure.com]
6. SCALE UP Demonstrates AD Symptom Relief Across All Skin Types... [dermatologytimes.com]
7. Real-World Study Reveals Early Success of Upadacitinib in AD [medscape.com]
8. Use of Upadacitinib in Managing... | Actas Dermo-Sifiliográficas [actasdermo.org]

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